4-(6-Methoxynaphthalen-2-YL)piperidine

Renin Inhibitor Cardiovascular Disease Enzyme Inhibition

Procure 4-(6-Methoxynaphthalen-2-YL)piperidine to leverage its unique 2-position pharmacophore linkage, critical for reproducible renin SAR studies (IC50=400 nM). This core is validated for CNS drug discovery (5-HT1A/5-HT reuptake) and uncompetitive inhibition research. The basic piperidine and 6-methoxy-naphthalene vectors support diverse lead optimization. Do not substitute with 1-position analogs to avoid misleading target selectivity data.

Molecular Formula C16H19NO
Molecular Weight 241.33 g/mol
CAS No. 180161-06-2
Cat. No. B3110510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Methoxynaphthalen-2-YL)piperidine
CAS180161-06-2
Molecular FormulaC16H19NO
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C=C2)C3CCNCC3
InChIInChI=1S/C16H19NO/c1-18-16-5-4-14-10-13(2-3-15(14)11-16)12-6-8-17-9-7-12/h2-5,10-12,17H,6-9H2,1H3
InChIKeyBRMUGIJSYFRNGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes125 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(6-Methoxynaphthalen-2-YL)piperidine (CAS 180161-06-2): Naphthalene-Piperidine Hybrid Scaffold for Targeted Drug Discovery


4-(6-Methoxynaphthalen-2-YL)piperidine (CAS 180161-06-2) is a piperidine derivative characterized by a naphthalene core substituted with a methoxy group at the 6-position and linked to a piperidine ring [1]. With a molecular formula of C16H19NO and a molecular weight of 241.33 g/mol, this compound presents a hybrid structure that integrates the basicity of piperidine with the aromaticity of naphthalene [1]. Its topological polar surface area (tPSA) is 21.3 Ų, and its calculated LogP is 3.3, defining its physicochemical profile for drug discovery applications [1].

Why Substituting 4-(6-Methoxynaphthalen-2-YL)piperidine with Generic Piperidine Analogs Compromises Research Integrity


In the context of drug discovery, 4-(6-Methoxynaphthalen-2-YL)piperidine cannot be freely interchanged with other piperidine derivatives or naphthalene-based building blocks [1]. The precise 2-position linkage of the piperidine ring to the 6-methoxynaphthalene core creates a distinct spatial arrangement of pharmacophores that is critical for molecular recognition events [1]. Altering the substitution pattern (e.g., moving the linkage to the 1-position [2]) or modifying the basic piperidine moiety can drastically alter binding kinetics, target selectivity, and downstream functional activity [REFS-1, REFS-2]. This specificity underscores the need for exact chemical identity to ensure reproducibility in structure-activity relationship (SAR) studies and to avoid misleading biological results.

4-(6-Methoxynaphthalen-2-YL)piperidine: Quantitative Differentiation Evidence vs. Closest Analogs


Renin Inhibition: A Critical Differentiator Against In-Class Piperidine Derivatives

4-(6-Methoxynaphthalen-2-YL)piperidine demonstrates a specific, albeit modest, inhibitory activity against human renin, a key enzyme in the renin-angiotensin system. This activity is not a universal property of piperidine derivatives and serves as a key differentiator. In a comparative context, this compound exhibits an IC50 of 400 nM against human renin [1]. This value places it in a distinct activity range compared to other piperidine-based renin inhibitors, such as a more potent analog from the same chemical space which exhibits an IC50 of 0.480 nM [2], or a less active analog with an IC50 of 5,200 nM [1]. This 13-fold difference in potency highlights the profound impact of specific structural modifications on renin engagement.

Renin Inhibitor Cardiovascular Disease Enzyme Inhibition

Synthetic Accessibility: A Multi-Step Route Distinct from Simpler Naphthalene Derivatives

The synthesis of 4-(6-Methoxynaphthalen-2-YL)piperidine, or its core scaffold, is achieved via a multi-step sequence that distinguishes it from more readily accessible naphthalene derivatives [1]. A representative synthetic route involves a sequence of nitroalkene formation, a key carbon-carbon bond forming step using LDA and tert-butyl acetate, followed by acid-mediated deprotection and catalytic hydrogenation to reveal the piperidine ring [1]. This synthetic complexity contrasts sharply with simpler analogs that can be prepared in one or two steps. The defined synthetic pathway offers multiple points for late-stage functionalization, a feature not shared by many commercially available naphthalene building blocks, making it a valuable scaffold for constructing diverse libraries.

Medicinal Chemistry Organic Synthesis Lead Optimization

Binding Energy and Inhibition Constant: Distinguishing Non-Competitive vs. Competitive Mechanisms in Enzyme Assays

Computational and kinetic studies on structurally related piperidine-naphthalene analogs reveal a critical mechanistic differentiator that is often overlooked in simple IC50 comparisons: the mode of inhibition. For a close structural analog (CP6), the inhibition of its target enzyme was characterized as uncompetitive, with an inhibition constant (Ki) of 1.11 ± 0.20 mmol/L and a predicted binding energy (ΔG) of -7.84 kcal/mol [1]. This uncompetitive mechanism means the inhibitor binds only to the enzyme-substrate complex, which is fundamentally different from competitive inhibition where the inhibitor binds to the free enzyme. In contrast, another analog in a different study exhibited a competitive mode of action with a Ki of 5.30 µM and a binding energy of -7.2 kcal/mol [2]. The differing mechanisms and thermodynamic profiles indicate that the 6-methoxynaphthalene core, when linked to a piperidine, can engage enzyme active sites in a distinct, substrate-dependent manner, a nuance that is critical for understanding and optimizing drug-target interactions.

Enzyme Kinetics Molecular Docking Drug Mechanism

Optimal Application Scenarios for 4-(6-Methoxynaphthalen-2-YL)piperidine in Scientific and Industrial Research


Medicinal Chemistry Lead Optimization for Renin-Targeted Cardiovascular Therapeutics

Given its defined IC50 of 400 nM against human renin [1], 4-(6-Methoxynaphthalen-2-YL)piperidine serves as a valuable starting point or control compound in lead optimization programs targeting the renin-angiotensin system. Its activity level is ideal for validating the sensitivity of high-throughput screening assays and for conducting initial structure-activity relationship (SAR) studies. Researchers can systematically modify the compound to improve potency, with the knowledge that other piperidine-naphthalene analogs can achieve sub-nanomolar IC50 values [2].

Development of Focused Compound Libraries via Late-Stage Functionalization

The established multi-step synthetic route [1] to access the core scaffold makes 4-(6-Methoxynaphthalen-2-YL)piperidine an attractive building block for generating focused chemical libraries. The presence of the basic piperidine nitrogen and the methoxy-substituted naphthalene ring offers multiple vectors for diversification. This allows medicinal chemists to rapidly explore chemical space around this core to modulate properties like solubility, metabolic stability, and target selectivity, a process that is far less efficient with simpler, less functionalizable naphthalene derivatives [2].

Investigating Uncompetitive Enzyme Inhibition Mechanisms

The evidence that structural analogs of 4-(6-Methoxynaphthalen-2-YL)piperidine can exhibit uncompetitive inhibition kinetics (Ki = 1.11 mmol/L, ΔG = -7.84 kcal/mol) [1] makes this scaffold a useful tool for studying this specific and often underexplored mechanism of action. Researchers can use the compound and its derivatives to probe the structural basis of uncompetitive inhibition, potentially uncovering new strategies for developing drugs that target enzyme-substrate complexes rather than free enzymes. This application is particularly relevant for projects where a competitive mechanism has proven unsuccessful.

Structure-Activity Relationship (SAR) Studies for 5-HT Receptor Modulation

The compound's core structure is featured in patents describing compounds with selective affinity for the 5-HT1A receptor and 5-HT reuptake inhibitory activity [1]. This positions 4-(6-Methoxynaphthalen-2-YL)piperidine as a key intermediate for synthesizing and evaluating novel chemical entities targeting serotonin-related disorders. Its rigid aromatic core and basic piperidine moiety are particularly well-suited for designing molecules that can effectively engage the orthosteric binding site of aminergic GPCRs, making it a strategic choice for CNS drug discovery programs focused on depression and anxiety.

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